molecular formula C15H13FN2OS2 B2637764 3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 610275-51-9

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2637764
CAS No.: 610275-51-9
M. Wt: 320.4
InChI Key: ZJQOTYHVESHJHO-UHFFFAOYSA-N
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Description

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as ethyl, fluorophenyl, methyl, and sulfanyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophene derivatives with formamide or formic acid under reflux conditions.

    Introduction of Substituents: The ethyl, fluorophenyl, and methyl groups are introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.

    Sulfanyl Group Addition: The sulfanyl group is typically introduced through a thiolation reaction using reagents like thiourea or sodium sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvent-free conditions, and microwave-assisted synthesis to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit protein kinases by competing with ATP for binding to the kinase domain, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one: Similar structure with a tetrahydrobenzothieno core.

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a pyran ring instead of a thieno ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Different heterocyclic core but similar functional groups.

Uniqueness

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.

Properties

IUPAC Name

3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-3-18-14(19)12-11(9-4-6-10(16)7-5-9)8(2)21-13(12)17-15(18)20/h4-7H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQOTYHVESHJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC(=C2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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